molecular formula C14H9N3O B15230404 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one

1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one

Cat. No.: B15230404
M. Wt: 235.24 g/mol
InChI Key: FDRDRYQPBCPZRX-UHFFFAOYSA-N
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Description

1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one is a chemical compound based on the privileged carbazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The carbazole core is recognized as a versatile template that can interact with multiple biological targets, making it a valuable starting point for developing novel therapeutic agents . While research on this specific derivative is ongoing, compounds within this structural class have demonstrated a range of promising biological activities. Carbazole derivatives are extensively investigated for their potential in antiviral research. Studies have shown that certain carbazole-based molecules exhibit activity against viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) . The mechanism of action for these compounds can vary, with some targeting stages of the viral replication cycle, though not necessarily through reverse transcriptase inhibition . This makes the carbazole scaffold, including pyrimido-fused variants, a compelling area for developing new antiviral strategies. Furthermore, the carbazole structure is a prominent feature in oncology research. Several carbazole-derived molecules have advanced to clinical use, demonstrating the scaffold's validity in cancer therapy . For instance, derivatives like ellipticine and its analogs function as topoisomerase II inhibitors and intercalating agents, stabilizing the cleavable complex of topoisomerase II and inducing DNA breakages, which in turn inhibits DNA replication and synthesis . The pyrimido[4,5-a]carbazol-one structure is therefore a subject of interest for developing new anticancer agents with potential cytotoxic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the specific properties and mechanisms of action of this compound further.

Properties

Molecular Formula

C14H9N3O

Molecular Weight

235.24 g/mol

IUPAC Name

1,3-dihydropyrimido[4,5-a]carbazol-2-one

InChI

InChI=1S/C14H9N3O/c18-14-15-7-8-5-6-10-9-3-1-2-4-11(9)16-13(10)12(8)17-14/h1-7H,(H2,15,17,18)

InChI Key

FDRDRYQPBCPZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Microwave irradiation has emerged as a pivotal technique for accelerating the formation of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one. A representative protocol involves the cyclocondensation of 4-(bis(methylthio)methylene)-7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5(1H,7H)-dione with thiourea in ethanol under microwave conditions. The reaction proceeds through a nucleophilic attack by thiourea on the electrophilic carbonyl group, followed by cyclization and aromatization.

Key parameters include:

  • Power settings : Sequential irradiation at 180 W (2 min), 360 W (5 min), and 720 W (2 min) ensures controlled energy input.
  • Solvent system : Ethanol facilitates homogeneous heating and suppresses side reactions.
  • Post-treatment : Glacial acetic acid reflux (180 W for 1 min, 360 W for 2 min) cleaves intermediate sodium salts, yielding the target compound in 400 mg (64% yield).

Advantages Over Conventional Heating

Comparative studies demonstrate that microwave synthesis reduces reaction times from 13–14 hours (conventional reflux) to under 10 minutes while maintaining comparable yields. The enhanced kinetics are attributed to rapid dielectric heating, which minimizes thermal degradation.

Cyclocondensation Approaches

Urea and Thiourea-Mediated Cyclization

Cyclocondensation of enol ethers or chalcone derivatives with urea/thiourea represents a classical route. For instance, treatment of (Z)-4-benzylidene-7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5(1H,7H)-dione with thiourea in 80% ethanol under reflux yields 2-mercapto-4-phenyl-5,7-dihydro-2H-N-ethylcarbazolo[b]pyrimido[4,5-d]azepin-6(3H)-one (260 mg, 68% yield). The reaction mechanism involves:

  • Nucleophilic addition of thiourea to the α,β-unsaturated ketone.
  • Cyclodehydration to form the pyrimidine ring.
  • Aromatization via elimination of water.

Guanidine and Acetamidine Derivatives

Guanidine nitrate and acetamidine hydrochloride have been employed to introduce amino and methyl substituents, respectively, into the pyrimidine ring. For example, cyclocondensation of 7-ethyl-4-(hydroxymethylene)-3,4-dihydroazepino[3,2-b]carbazol-2,5(1H,7H)-dione with malononitrile and ammonium acetate produces 4-amino-7H-N-ethylcarbazolo[b]pyridopyrimidin-2-ol. Yields range from 60–75%, with reaction times of 20–22 hours under conventional heating.

Solvent and Catalyst Systems

Role of Polyphosphoric Acid (PPA)

PPA acts as both a catalyst and dehydrating agent in the synthesis of pyrimido-carbazole intermediates. Heating ethyl 4-(9-ethyl-9H-carbazol-3-ylamino)-4-oxobutanoate with PPA at 150–160°C for 4 hours facilitates cyclization into 7-ethyl-3,4-dihydroazepino[3,2-b]carbazol-2,5(1H,7H)-dione (83% yield). The strong Brønsted acidity of PPA promotes protonation of carbonyl groups, enhancing electrophilicity.

Solvent Optimization

  • Ethanol : Preferred for microwave-assisted reactions due to high microwave absorption.
  • Dimethylformamide (DMF) : Enhances solubility of polar intermediates during recrystallization.
  • Chloroform : Used for purification of hydrophobic derivatives (e.g., 2-mercapto-4-(methylthio)-5,7-dihydro-2H-N-ethylcarbazolo[b]pyrimido[4,5-d]azepin-6(3H)-one).

Comparative Analysis of Synthesis Methods

The table below summarizes key methodologies, highlighting yields, reaction times, and advantages:

Method Reagents/Conditions Yield (%) Time Key Advantage
Microwave-Assisted Thiourea, NaOEt, EtOH, 180–720 W 64 9 min Rapid kinetics, minimal degradation
Conventional Cyclization Thiourea, NaOH, 80% EtOH, reflux 68 1.5 h Scalability
PPA-Mediated Ethyl succinyl chloride, PPA, 150–160°C 83 4 h High yield, simple workup
Guanidine Cyclization Guanidine nitrate, NH4OAc, EtOH, reflux 75 22 h Functional group diversity

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Lactam C=O stretch : 1680–1700 cm⁻¹.
  • N-H bending (pyrimidine) : 1540–1560 cm⁻¹.
  • C-S stretch (mercapto derivatives) : 680–720 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • H-1 (pyrimidine) : δ 8.2–8.4 ppm (singlet).
    • H-7 (carbazole) : δ 7.6–7.8 ppm (doublet, J = 8.5 Hz).
  • ¹³C NMR :
    • C-2 (carbonyl) : δ 174–176 ppm.

Mass Spectrometry

Molecular ion peaks (M⁺) align with theoretical values (e.g., m/z 360 for C₁₉H₁₇N₃O₂S).

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at electron-rich positions of its heterocyclic system. Key findings include:

  • Chromium trioxide (CrO₃) in acetic acid converts the dihydro structure to fully aromatic pyrimido[4,5-a]carbazol-2-one derivatives.

  • Potassium permanganate (KMnO₄) selectively oxidizes methyl substituents (when present) to carboxylic acid groups under acidic conditions .

ReagentConditionsProduct FormedYield (%)Source
CrO₃ in CH₃COOHReflux, 3 hPyrimido[4,5-a]carbazol-2-one78
KMnO₄ in H₂SO₄60°C, 2 hCarboxylic acid derivative65

Reduction Reactions

The dihydro backbone facilitates reduction at specific sites:

  • Sodium borohydride (NaBH₄) reduces carbonyl groups to secondary alcohols in ethanol.

  • Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the carbazole moiety .

ReagentConditionsProduct FormedSelectivitySource
NaBH₄ in EtOHRT, 1 h2-Hydroxy derivativeHigh
H₂ (1 atm), 5% Pd-CEtOAc, 4 hTetrahydrocarbazole analogModerate

Cyclization and Ring-Forming Reactions

Microwave-assisted protocols enable efficient synthesis of fused heterocycles:

  • Malononitrile in ethanol under microwave irradiation (360 W, 6 min) forms pyrido[2,3-a]carbazole derivatives .

  • Thiourea generates thiolated pyrimidine rings at 720 W irradiation .

Example Protocol :

text
1. Combine 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one (1 mmol) with malononitrile (1.2 mmol) in ethanol. 2. Irradiate at 360 W for 6 min, then 720 W for 3 min. 3. Extract with CHCl₃, dry over MgSO₄, and evaporate. → Yield: 75% pyrido[2,3-a]carbazole-carbonitrile.

Substitution Reactions

Electrophilic substitution occurs at the carbazole C3 and C6 positions:

  • Guanidinium nitrate with NaH/benzene produces 2-aminopyrimido[4,5-a]carbazoles .

  • Hydrazine hydrate forms pyrazolo[3,4-a]carbazoles via [3+2] cycloaddition .

ReagentConditionsProduct TypeKey FunctionalizationSource
Guanidinium nitrateNaH/C₆H₆, reflux2-Amino-pyrimido derivativeNH₂ at C2
Hydrazine hydrateEtOH, 24 hPyrazolo[3,4-a]carbazoleFused pyrazole ring

Comparative Reactivity Analysis

Reactivity varies significantly with substituents:

Position ModifiedReaction TypeRate (k, s⁻¹)Activating GroupsDeactivating Groups
C3 (Carbazole)Electrophilic substitution2.1 × 10⁻³-OCH₃-NO₂
N11 (Pyrimidine)Nucleophilic attack5.7 × 10⁻⁴-CH₃-Cl

Data compiled from kinetic studies in sources and .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy.

  • Cyclization : Microwave irradiation accelerates -hydride shifts, enabling rapid ring closure .

  • Substitution : Directed by π-electron density maps showing maxima at C3/C6 .

Scientific Research Applications

1,11-Dihydro-2H-pyrimido[4,5-a]carbazol-2-one is a nitrogen-containing heterocyclic compound belonging to the carbazole family, featuring a fused pyrimidine and carbazole structure. Its molecular formula is C13H8N4OC_{13}H_8N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. It is characterized by its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Potential Applications

The unique structure of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one lends itself to various applications. Research has indicated that 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one exhibits significant biological activities.

Medicinal Chemistry

  • Biological Targets The compound's potential applications in medicinal chemistry stem from its ability to interact with various biological targets.
  • Diverse Activities Carbazoles exhibit diverse biological activities, including antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective, and pancreatic lipase inhibition properties .
  • Antimicrobial Properties N-substituted carbazoles have demonstrated antimicrobial activity against various bacterial and fungal strains . For example, certain derivatives have shown activity against B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, and A. niger .
  • Antiviral Agents Carbazole derivatives are being explored as antiviral agents . Arcyriaflavin A is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication .
  • Antitumor Activities Carbazole derivatives have demonstrated antitumor activities . N-substituted pyrrolocarbazoles have shown antiproliferative activities against human cancer cell lines .

** interaction studies**

  • Binding Affinity Interaction studies involving 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one have focused on its binding affinity with different biological targets.
  • Protein Kinase Inhibition Some carbazole derivatives inhibit protein kinase activity . Certain compounds have shown potent activity against the acute myeloid leukemia IPC-81 cell line .

Comparison with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
CarbazoleSimple heterocycleAntimicrobialBasic structure without pyrimidine fusion
Pyrimido[4,5-a]carbazoleFused ring systemAntitumorLacks dihydro modification
6H-Pyrido[4,3-a]carbazoleFused ring systemAnticancerDifferent nitrogen positioning
1-MethylcarbazoleMethylated derivativeModerate antimicrobialLess complex structure
1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-oneFused ring systemMedicinal chemistrySpecific fusion of the pyrimidine and carbazole rings along with its dihydro modification, which enhances its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Applications: Used as a building block in drug discovery for kinase inhibitors .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, with storage at 2–8°C .

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

These compounds (Evidences 3–9) share a fused heterocyclic core but replace the carbazole with a benzoimidazole ring. Key examples include:

Methyl (Z)-2-((4-Chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p)

  • Molecular Formula : C₂₅H₁₉ClN₄O₃
  • Key Features :
    • Melting Point : >300°C, indicating high thermal stability.
    • Spectroscopy : FT-IR shows a carbonyl stretch at 1679 cm⁻¹; ¹H NMR reveals aromatic protons at δ 7.07–7.62 ppm .
    • Applications : Explored for antitumor activity due to planar aromaticity and hydrogen-bonding capacity.

Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q)

  • Molecular Formula : C₂₆H₂₂N₄O₃
  • Key Features :
    • Solubility : Enhanced by the ethyl ester group compared to methyl analogs.
    • ¹³C NMR : Carbonyl carbon at δ 159.4 ppm, consistent with conjugated lactam systems .

Imidazo[1,5-a]pyridine-Based Fluorophores

Though structurally distinct, these compounds () provide insights into photophysical properties relevant to fused heterocycles:

  • Solvatochromism : Emission shifts with solvent polarity, useful in membrane probe design.

Comparative Analysis Table

Compound Class Example Compound Molecular Formula Melting Point (°C) Key Substituents Notable Spectral Features
Pyrimido-carbazole derivatives 8-Bromo-1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one C₁₄H₈BrN₃O >250 (estimated) 8-Br Not reported; inferred stability from analogs
Benzoimidazopyrimidinones 5p () C₂₅H₁₉ClN₄O₃ >300 4-Cl, phenyl IR: 1679 cm⁻¹ (C=O); ¹H NMR: δ 7.07–7.62
Imidazo[1,5-a]pyridine probes Dimeric fluorophores () Variable Not reported Alkyl/aryl groups Large Stokes shift (~100 nm); λₑₘ at 450–550 nm

Key Findings and Implications

Structural Rigidity: Pyrimido-carbazoles and benzoimidazopyrimidinones exhibit high melting points (>300°C), suggesting robust crystalline frameworks suitable for solid-state applications .

Substituent Effects: Halogenation (Cl/Br) at position 8 in pyrimido-carbazoles modulates electronic properties, while ester groups in benzoimidazopyrimidinones enhance solubility .

Photophysical Potential: While pyrimido-carbazoles lack reported fluorescence data, the solvatochromism of imidazo[1,5-a]pyridines hints at untapped applications in bioimaging .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, pyrimidine ring formation via cyclization of carbazole derivatives with 1,3-difunctional aliphatic compounds under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. Optimization of stoichiometry, solvent choice, and catalyst (e.g., p-toluenesulfonic acid) is critical for yields >60% . Characterization via 1^1H/13^{13}C NMR and HPLC purity analysis is recommended to confirm structural integrity .

Q. How can researchers validate the structural identity of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one and its intermediates?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks for carbazole aromatic protons (δ 7.2–8.5 ppm) and pyrimidine NH/CH groups (δ 5.5–6.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with high-resolution MS (HRMS) for exact mass matching .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis of 1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for cyclization steps. Pair this with machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40–60% . For example, ML-driven parameter screening might suggest acetonitrile over DMF for higher regioselectivity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct systematic meta-analysis with the following steps:

  • Standardize Assays : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence).
  • Control for Purity : Re-evaluate bioactive samples via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
  • Validate Targets : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., kinase inhibition) .

Q. What experimental design principles improve scalability and reproducibility of its synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize critical variables (e.g., temperature, molar ratios). For instance, a Central Composite Design (CCD) can model non-linear interactions between reaction time (X1_1) and catalyst loading (X2_2), identifying a robust "sweet spot" for 85% yield with ≤5% variability . Include in-process controls (e.g., inline FTIR) to monitor reaction progression in real time .

Q. How can membrane separation technologies enhance purification of this compound?

  • Methodological Answer : Implement nanofiltration (NF) membranes with a 200–300 Da molecular weight cutoff to isolate the target compound (MW ~280–320 Da) from smaller byproducts. Optimize solvent resistance (e.g., use polyimide membranes for DCM/THF systems) and transmembrane pressure (3–5 bar) to achieve >90% recovery . Compare with traditional column chromatography for cost-benefit analysis .

Data-Driven and Contradiction Analysis

Q. What statistical methods resolve discrepancies in solubility or stability studies across different labs?

  • Methodological Answer : Perform multivariate ANOVA to identify lab-specific biases (e.g., humidity, light exposure). For stability data, use Arrhenius kinetics modeling to extrapolate degradation rates under standardized conditions (25°C, 60% RH) . Cross-validate with accelerated stability testing (40°C/75% RH) to reconcile conflicting shelf-life estimates .

Q. How do regioselectivity challenges in functionalization impact pharmacological profiling?

  • Methodological Answer : Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to control substitution patterns. For example, bromination at C4 vs. C7 alters binding affinity to kinase targets by 10–100x. Pair synthetic efforts with molecular docking simulations to prioritize functionalization sites .

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